molecular formula C19H16ClN3O2 B13824671 N-(3-chlorophenyl)-2-(1-naphthylacetyl)hydrazinecarboxamide

N-(3-chlorophenyl)-2-(1-naphthylacetyl)hydrazinecarboxamide

Katalognummer: B13824671
Molekulargewicht: 353.8 g/mol
InChI-Schlüssel: TYOWAGYZQSHKLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a naphthyl group, and a hydrazinecarboxamide moiety, making it a unique molecule with interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide typically involves the reaction of 3-chlorophenylhydrazine with naphthalen-1-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the hydrazinecarboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazine: Lacks the carboxamide group.

    N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)carboxamide: Lacks the hydrazine group.

    N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)amine: Lacks both the hydrazine and carboxamide groups.

Uniqueness

N-(3-chlorophenyl)-2-(naphthalen-1-ylacetyl)hydrazinecarboxamide is unique due to the presence of both the hydrazine and carboxamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C19H16ClN3O2

Molekulargewicht

353.8 g/mol

IUPAC-Name

1-(3-chlorophenyl)-3-[(2-naphthalen-1-ylacetyl)amino]urea

InChI

InChI=1S/C19H16ClN3O2/c20-15-8-4-9-16(12-15)21-19(25)23-22-18(24)11-14-7-3-6-13-5-1-2-10-17(13)14/h1-10,12H,11H2,(H,22,24)(H2,21,23,25)

InChI-Schlüssel

TYOWAGYZQSHKLQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NNC(=O)NC3=CC(=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.